Selenophene, tetrakis(4-chlorophenyl)-
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Overview
Description
Selenophene, tetrakis(4-chlorophenyl)- is a derivative of selenophene, an organic compound with the chemical formula C4H4Se. Selenophene is an unsaturated compound containing a five-member ring with four carbon atoms and one selenium atom. It is a selenium analog of furan and thiophene.
Preparation Methods
The synthesis of selenophene derivatives typically involves the addition of a selenium-based nucleophile or electrophile to an appropriate acyclic precursor containing a π-system, followed by an intramolecular cyclization . For tetrakis(4-chlorophenyl)-selenophene, specific synthetic routes and reaction conditions may vary, but they generally involve the use of selenium-containing reagents and chlorinated aromatic compounds. Industrial production methods for such compounds often employ scalable and efficient synthetic strategies to ensure high yields and purity .
Chemical Reactions Analysis
Selenophene derivatives, including tetrakis(4-chlorophenyl)-selenophene, undergo various types of chemical reactions, such as:
Oxidation: Selenophene can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert nitroselenophenes to aminoselenophenes.
Substitution: Electrophilic substitution reactions are common, with electrophiles tending to attack the carbon positions next to the selenium atom.
Common reagents used in these reactions include selenium dioxide, sodium selenide, and various chlorinated aromatic compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Selenophene, tetrakis(4-chlorophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of selenophene, tetrakis(4-chlorophenyl)- involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the chlorinated aromatic groups may enhance the compound’s ability to interact with specific biological targets, contributing to its observed biological activities .
Comparison with Similar Compounds
Selenophene, tetrakis(4-chlorophenyl)- can be compared with other similar compounds, such as:
Furan: An oxygen analog of selenophene with a different set of chemical properties and reactivity patterns.
Tellurophene: A tellurium analog of selenophene with unique chemical properties due to the presence of tellurium.
The uniqueness of selenophene, tetrakis(4-chlorophenyl)- lies in its combination of selenium and chlorinated aromatic groups, which confer distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs .
Properties
CAS No. |
149180-24-5 |
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Molecular Formula |
C28H16Cl4Se |
Molecular Weight |
573.2 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(4-chlorophenyl)selenophene |
InChI |
InChI=1S/C28H16Cl4Se/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)28(20-7-15-24(32)16-8-20)33-27(25)19-5-13-23(31)14-6-19/h1-16H |
InChI Key |
QZTFFTLEJBIJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C([Se]C(=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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